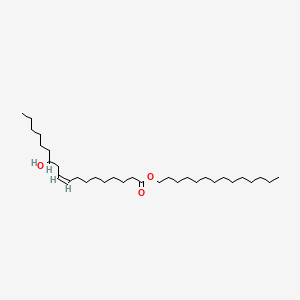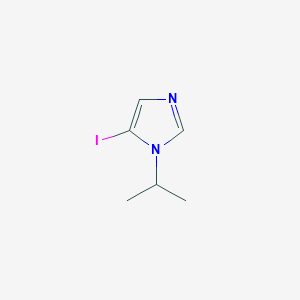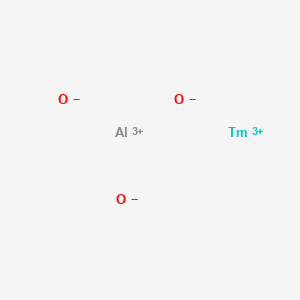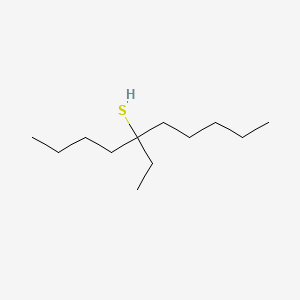
Tetradecyl (R)-12-hydroxyoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl ®-12-hydroxyoleate is a chemical compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated fatty acid, and tetradecanol, a long-chain alcohol. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with tetradecanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Tetradecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes, such as lipases, as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetradecyl ®-12-ketooleate or tetradecyl ®-12-carboxyoleate.
Reduction: Formation of tetradecyl ®-12-hydroxyoleyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of Tetradecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyl oleate: Lacks the hydroxyl group, making it less polar and less effective in certain applications.
Tetradecyl stearate: Saturated fatty acid ester, which has different physical properties and reactivity.
Tetradecyl linoleate: Contains multiple double bonds, making it more prone to oxidation.
Uniqueness
Tetradecyl ®-12-hydroxyoleate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This makes it more versatile in various applications compared to its non-hydroxylated counterparts.
Propiedades
Número CAS |
93980-69-9 |
|---|---|
Fórmula molecular |
C32H62O3 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
tetradecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C32H62O3/c1-3-5-7-9-10-11-12-13-16-19-22-26-30-35-32(34)29-25-21-18-15-14-17-20-24-28-31(33)27-23-8-6-4-2/h20,24,31,33H,3-19,21-23,25-30H2,1-2H3/b24-20- |
Clave InChI |
GQWLAPWFOPKVEJ-GFMRDNFCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)


![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)

![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)


![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)

![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
